(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The structure of this compound involves several key functional groups, including a fluorophenyl group, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridin-2-yl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound has been studied in the context of its interactions with equilibrative nucleoside transporters (ENTs). The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Molecular Interactions and Binding Analyses
Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with receptors. Using molecular orbital methods and conformational analysis, studies have identified distinct conformations and developed unified pharmacophore models. This research aids in understanding the steric binding interactions with receptors, providing insights into antagonist activity and potential therapeutic applications (Shim et al., 2002).
Synthesis and Structural Analysis
Another study reported the synthesis and characterization of novel derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds showed promising herbicidal and insecticidal activities, indicating their potential in agricultural applications (Wang et al., 2015).
Cytotoxic Activity in Cancer Research
Compounds with structural similarities, such as new 3(2H)-pyridazinone derivatives, have been synthesized and evaluated for cytotoxic activity in liver and colon cancer cell lines. This research contributes to the development of new anticancer agents, demonstrating the compound's potential in medical applications (Özdemir et al., 2019).
Antibacterial and Antifungal Agents
Research on 1,5-disubstituted pyrazole and isoxazole derivatives, similar in structural framework, has shown significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Sanjeeva et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Studies on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have revealed good enzyme inhibitory activity, highlighting their potential as therapeutic agents. These compounds were particularly effective against acetyl- and butyrylcholinesterase, suggesting their relevance in treating diseases like Alzheimer's (Hussain et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these processes.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This can have downstream effects on various cellular processes that depend on these pathways.
Properties
IUPAC Name |
[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-15-6-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)16-13-14-5-3-4-8-23(14)20-16/h1-2,6-7,13H,3-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFPIONPQJEJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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